Finaconitine

Description

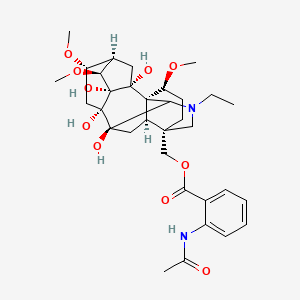

Structure

2D Structure

3D Structure

Properties

CAS No. |

81161-27-5 |

|---|---|

Molecular Formula |

C33H46N2O10 |

Molecular Weight |

630.7 g/mol |

IUPAC Name |

[(1R,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-2,3,8,9-tetrahydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate |

InChI |

InChI=1S/C33H46N2O10/c1-6-35-16-28(17-45-26(37)19-9-7-8-10-21(19)34-18(2)36)12-11-24(43-4)32-23(28)15-29(38,27(32)35)30(39)14-22(42-3)20-13-31(32,40)33(30,41)25(20)44-5/h7-10,20,22-25,27,38-41H,6,11-17H2,1-5H3,(H,34,36)/t20-,22+,23-,24+,25+,27?,28+,29-,30+,31-,32+,33+/m1/s1 |

InChI Key |

IUJWSEFNAUXHTB-PEOOALOTSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4(C5(C6OC)O)O)OC)O)O)OC)COC(=O)C7=CC=CC=C7NC(=O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@]4([C@@]5([C@H]6OC)O)O)OC)O)O)OC)COC(=O)C7=CC=CC=C7NC(=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4(C5(C6OC)O)O)OC)O)O)OC)COC(=O)C7=CC=CC=C7NC(=O)C |

Origin of Product |

United States |

Isolation, Characterization Methodologies, and Structural Elucidation Research of Finaconitine

Advanced Chromatographic Techniques in Finaconitine Isolation from Botanical Sources

The isolation of this compound from its natural plant matrix is a significant challenge due to the presence of numerous structurally similar diterpenoid alkaloids. nih.gov A typical primary extraction process involves treating the powdered plant material (e.g., roots) with an alcohol solvent, followed by an acid-base extraction to selectively isolate the crude alkaloid fraction. mdpi.comnih.gov This crude extract then undergoes further purification using various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and quantitative analysis of C19-diterpenoid alkaloids like this compound. nih.govijcmas.com Reversed-phase HPLC, particularly with a C18 column, is commonly employed for the separation of these compounds. mdpi.comnih.gov

The successful separation of aconitine-type alkaloids is highly dependent on the composition of the mobile phase. nih.gov Gradient elution is often necessary to resolve the complex mixture. A typical mobile phase consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov The buffer often contains additives such as triethylamine (B128534) and an acid (e.g., phosphoric acid) to adjust the pH and improve peak shape by minimizing tailing of the basic alkaloid compounds. nih.gov For instance, a method developed for related alkaloids used a gradient of acetonitrile and a 25 mM triethylamine phosphate (B84403) buffer solution. nih.gov Detection is commonly performed using a UV detector, typically around 230-240 nm. nih.gov The purity of the isolated fractions is then confirmed by analytical HPLC, comparing the retention time with a reference standard if available. nih.gov

Table 1: Representative HPLC Conditions for Aconitine-Type Alkaloid Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., sodium 1-heptansulfonate with triethylamine, pH 3.0) | mdpi.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 230-240 nm | nih.gov |

Countercurrent Chromatography (CCC) is a powerful preparative liquid-liquid partition technique used for isolating significant quantities of target compounds from crude extracts, making it highly suitable for obtaining this compound. mdpi.com A key advantage of CCC is the elimination of a solid stationary phase, which prevents the irreversible adsorption of analytes and allows for high sample loading and recovery. nih.govmdpi.com

A specialized form, pH-zone-refining CCC, is particularly effective for separating basic compounds like alkaloids. mdpi.com This technique involves using a two-phase solvent system where a retainer (e.g., triethylamine) is added to the stationary phase and an eluter (e.g., hydrochloric acid) is added to the mobile phase. mdpi.com This creates sharp, well-separated zones for each compound based on its pKa and partition coefficient, enabling the purification of hundreds of milligrams to grams of alkaloids in a single run. nih.govmdpi.com For example, a solvent system composed of n-hexane/ethyl acetate/methanol/water was successfully used to separate five C19-diterpenoid alkaloids from Aconitum duclouxii. nih.gov

Table 2: Example of a CCC Solvent System for Diterpenoid Alkaloid Separation

| Component | Ratio (v/v) | Role | Reference |

|---|---|---|---|

| n-Hexane | 1 | Two-Phase System | nih.gov |

| Ethyl Acetate | 1 | Two-Phase System | nih.gov |

| Methanol | 1 | Two-Phase System | nih.gov |

| Water | 1 | Two-Phase System | nih.gov |

| Ammonia Solution (25%) | 0.1 | pH Modifier | nih.gov |

Solid Phase Extraction (SPE) is a sample preparation technique used for the cleanup and concentration of analytes from a complex mixture before further chromatographic analysis. libretexts.org For diterpenoid alkaloids like this compound, SPE can be used to enrich the crude extract, removing interfering substances and simplifying the subsequent purification steps. libretexts.orgjocpr.com

In a typical SPE protocol for alkaloids, a cartridge containing a sorbent (e.g., neutral alumina (B75360) or a polymer-based material) is used. nih.govlifeasible.com The process involves four main steps:

Conditioning: The sorbent is washed with a solvent to activate it.

Loading: The crude alkaloid extract, dissolved in an appropriate solvent, is passed through the cartridge. The alkaloids bind to the sorbent.

Washing: Impurities are washed from the cartridge with a solvent that does not elute the target alkaloids.

Elution: A stronger solvent is used to desorb the purified and concentrated alkaloids from the sorbent. libretexts.org

For instance, a method for purifying aconitine (B1665448) alkaloids involved chromatography over neutral alumina, with elution using an ethyl acetate-methanol (7:3) mixture. nih.gov This step effectively cleans up the extract prior to final analysis by HPLC. nih.gov

Spectroscopic and Spectrometric Approaches for this compound Structural Determination

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of complex organic molecules like this compound. rhhz.netresearchgate.net A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to fully assign the proton (¹H) and carbon (¹³C) signals and establish the complete structure. nih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the number of different types of carbon atoms (CH3, CH2, CH, and quaternary carbons). rhhz.net

2D NMR Experiments:

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule. rhhz.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. rhhz.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. rhhz.net

By systematically analyzing the data from these experiments, researchers can piece together the complex hexacyclic structure of this compound and assign the stereochemistry of its numerous chiral centers. rhhz.netnih.gov

Table 3: Key NMR Experiments for this compound Structural Elucidation

| Experiment | Information Provided | Purpose |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons. | Identifies proton environments and neighboring protons. |

| ¹³C NMR / DEPT | Chemical shifts of carbon atoms. | Determines the number and type (CH3, CH2, CH, C) of carbons. |

| ¹H-¹H COSY | Shows correlations between coupled protons. | Establishes proton-proton connectivity within fragments. |

| HSQC | Shows one-bond correlations between protons and carbons. | Assigns protons to their directly attached carbons. |

| HMBC | Shows 2- and 3-bond correlations between protons and carbons. | Connects molecular fragments to build the carbon skeleton. |

| NOESY | Shows correlations between protons that are close in space. | Determines the relative stereochemistry and conformation. |

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact molecular formula of a compound. nih.govnih.gov HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental composition from the measured mass.

For this compound (C33H46N2O10), HRMS would detect the protonated molecule [M+H]⁺ and provide a measured mass that corresponds to the calculated exact mass of 631.3225. nih.gov This data confirms the molecular formula proposed from NMR analysis and is a critical piece of evidence in the structural elucidation process. nih.gov

X-ray Crystallography for Absolute Configuration of this compound and its Derivatives

The unambiguous determination of the absolute configuration of complex chiral molecules like this compound is a formidable challenge in natural product chemistry. While various spectroscopic methods provide valuable insights into the relative stereochemistry, single-crystal X-ray diffraction analysis stands as the gold standard for establishing the absolute three-dimensional arrangement of atoms in a molecule. wikipedia.org This powerful technique relies on the diffraction of X-rays by a crystalline solid to generate a detailed electron density map, from which the precise coordinates of each atom can be determined.

While a specific X-ray crystallographic study for this compound has not been prominently reported in publicly accessible literature, the methodology for such an analysis would follow established principles for diterpenoid alkaloids. The process begins with the painstaking process of growing a high-quality single crystal of this compound or a suitable derivative. This often proves to be the most challenging step, as many natural products are difficult to crystallize.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. nih.gov The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded on a detector. wikipedia.org By analyzing the positions and intensities of the diffracted spots, researchers can determine the unit cell dimensions and the space group of the crystal.

To ascertain the absolute configuration, a phenomenon known as anomalous dispersion is utilized. nih.gov When the crystal contains atoms that significantly scatter X-rays, such as heavy atoms, or even lighter atoms like oxygen with appropriate X-ray wavelengths, the intensities of certain pairs of reflections, known as Bijvoet pairs, will differ. nih.gov This difference allows for the unequivocal assignment of the absolute stereochemistry of the molecule.

In the absence of a direct crystallographic study on this compound, valuable insights can be gleaned from the X-ray analysis of structurally related compounds. For instance, the crystal structure of ranaconitine, another C19-diterpenoid alkaloid isolated from Aconitum sinomontanum, was determined by single-crystal X-ray diffraction. researchgate.net The study provided precise bond lengths, bond angles, and the absolute configuration of the molecule.

Table 1: Hypothetical Crystallographic Data for this compound (Based on Related Compounds)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 12.345 |

| b (Å) | 8.912 |

| c (Å) | 15.678 |

| β (°) | 109.5 |

| Volume (ų) | 1625.4 |

| Z | 2 |

| Calculated density (g/cm³) | 1.352 |

| R-factor | 0.045 |

| Flack parameter | 0.02(3) |

This table presents hypothetical data for this compound based on typical values for similar diterpenoid alkaloids and is for illustrative purposes only.

The Flack parameter, a critical value in determining the absolute configuration of a chiral crystal structure, would be expected to be close to zero for the correct enantiomer. nih.gov A value near 1 would indicate that the inverted structure is the correct one.

Microscopic and Histochemical Techniques for this compound Localization in Plant Tissues

Understanding the spatial distribution of this compound within the plant is essential for elucidating its physiological role and biosynthetic pathways. Microscopic and histochemical techniques provide powerful tools for visualizing the in-situ localization of alkaloids and other secondary metabolites in plant tissues. nih.gov

While specific studies on the histochemical localization of this compound in its source plant, Aconitum finetianum, are not extensively documented, the general methodologies for alkaloid localization in Aconitum species are well-established. These techniques typically involve the use of specific reagents that react with alkaloids to produce a colored precipitate, which can then be observed under a microscope.

Commonly used reagents for alkaloid detection include Dragendorff's reagent (potassium bismuth iodide), Wagner's reagent (iodine in potassium iodide), and Mayer's reagent (potassium mercuric iodide). These reagents form insoluble complexes with alkaloids, resulting in a distinct color change that indicates the site of alkaloid accumulation.

The general procedure for histochemical localization involves several key steps:

Tissue Preparation: Fresh or fixed plant material (e.g., leaves, stems, roots) is sectioned using a microtome to obtain thin slices suitable for microscopic examination.

Staining: The sections are treated with an alkaloid-specific histochemical reagent.

Microscopy: The stained sections are then observed under a light microscope to identify the tissues and cells where the colored precipitate has formed.

Studies on various Aconitum species have revealed that alkaloids are often localized in specific tissues, such as the vascular bundles, epidermis, and parenchyma cells. nih.gov This distribution pattern suggests a role in defense against herbivores and pathogens, as well as potential involvement in transport and storage within the plant.

Advanced microscopy techniques, such as fluorescence microscopy and confocal laser scanning microscopy, can provide even higher resolution and more detailed information on the subcellular localization of alkaloids. These methods can be employed in conjunction with fluorescent probes that specifically bind to alkaloids, allowing for their visualization within organelles such as vacuoles, which are known to be major sites of alkaloid storage.

Table 2: Common Histochemical Reagents for Alkaloid Localization

| Reagent | Composition | Positive Result (Color) |

| Dragendorff's Reagent | Solution of potassium bismuth iodide | Orange to reddish-brown precipitate |

| Wagner's Reagent | Solution of iodine in potassium iodide | Reddish-brown precipitate |

| Mayer's Reagent | Solution of potassium mercuric iodide | Creamy white precipitate |

The application of these microscopic and histochemical techniques to Aconitum finetianum would provide invaluable information on the precise location of this compound within the plant's anatomy. This knowledge would contribute to a deeper understanding of the biosynthesis, transport, and ecological significance of this complex diterpenoid alkaloid.

Biosynthesis and Biogenetic Pathways of Finaconitine

Elucidation of Diterpenoid Precursor Synthesis in Finaconitine Biosynthesis

The journey to constructing the complex this compound molecule begins with the synthesis of its core diterpenoid skeleton. This foundational process starts with universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org These are generated through the well-established mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govresearchgate.net

The biosynthesis of the diterpenoid precursor for alkaloids like this compound involves several key enzymatic steps:

Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are condensed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon molecule, GGPP. mdpi.com This linear molecule is the common precursor for all diterpenoids. nih.gov

Initial Cyclization: The first committed step towards the intricate polycyclic structure is the proton-induced cyclization of GGPP by a class II diterpene synthase called copalyl-diphosphate synthase (CDPS). mdpi.comnih.gov This reaction forms a bicyclic intermediate, copalyl diphosphate (B83284) (CPP).

Formation of the Tetracyclic Skeleton: Following the initial cyclization, a class I diterpene synthase, such as kaurene synthase (KS) or a kaurene synthase-like (KSL) enzyme, facilitates further cyclization and rearrangement of CPP. mdpi.comnih.gov This step is critical as it establishes the characteristic tetracyclic or pentacyclic core. For C19-diterpenoid alkaloids like this compound, this process leads to the formation of an atisane-type skeleton, which serves as the fundamental scaffold for subsequent modifications. mdpi.comresearchgate.net Research on related Aconitum alkaloids suggests that the atisenol route is a likely pathway for the formation of these precursors. mdpi.comresearchgate.net

| Enzyme | Abbreviation | Function in Pathway |

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Synthesizes C20 GGPP from C5 precursors (IPP and DMAPP). mdpi.com |

| Copalyl-diphosphate Synthase | CDPS | Catalyzes the first cyclization of GGPP to form the bicyclic intermediate CPP. mdpi.com |

| Kaurene Synthase-Like | KSL | Catalyzes the second cyclization of CPP to form the polycyclic atisane/kaurane skeleton. nih.gov |

Enzymatic Transformations and Nitrogen Incorporation in this compound Biogenesis

With the core diterpenoid skeleton established, a series of complex enzymatic transformations are required to achieve the final, highly decorated structure of this compound. These modifications are crucial for the compound's biological activity and include extensive oxidations and the incorporation of a nitrogen atom, the hallmark of an alkaloid.

The key transformations include:

Oxidative Modifications: The diterpenoid scaffold undergoes numerous stereo- and regioselective oxygenations, such as hydroxylations, which are primarily catalyzed by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (CYP450s). mdpi.comnih.govdntb.gov.ua These enzymes play a decisive role in the chemical diversification of terpenoids and alkaloids by adding functional groups that increase the molecule's complexity and alter its properties. mdpi.comresearchgate.net

Nitrogen Incorporation: A pivotal step in the biogenesis is the insertion of a nitrogen atom into the diterpene framework. nih.gov Studies on atisine-type diterpenoid alkaloids suggest that the nitrogen is derived from the amino acid L-serine or its decarboxylation product, ethanolamine. nih.govresearchgate.net This incorporation transforms the terpenoid precursor into a diterpenoid alkaloid.

Skeletal Rearrangement: Biosynthetically, C19-diterpenoid alkaloids like this compound are believed to arise from C20-diterpenoid precursors. This involves a skeletal rearrangement where the initially formed bicyclo[2.2.2]octane ring system of a C20-DA precursor rearranges to the characteristic bicyclo[3.2.1] system of the C19-DAs, with the loss of one carbon atom. researchgate.netnih.gov

Tailoring Reactions: The final steps involve "tailoring" reactions that add specific functional groups. In this compound, this includes the attachment of acetyl and benzoyl ester groups at specific positions on the molecule, a process likely catalyzed by various acyltransferases. wikipedia.org

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters for this compound

Identifying the specific genes and enzymes responsible for the biosynthesis of complex molecules like this compound is a significant challenge. Modern genetic and genomic approaches have become indispensable tools in this endeavor, allowing researchers to mine the genomes of Aconitum species for the relevant biosynthetic pathways.

Key approaches include:

Transcriptome Analysis: By sequencing the RNA from different plant tissues (e.g., roots, leaves, flowers), a technique known as RNA-sequencing (RNA-seq), scientists can identify genes that are highly expressed in the tissues where the alkaloids accumulate. mdpi.comnih.govcabidigitallibrary.org For instance, studies on Aconitum carmichaelii have shown that genes encoding key enzymes like GGPPS, CDPS, KS, and numerous candidate CYP450s are highly expressed in the roots, which is the primary site of aconitine-type alkaloid accumulation. mdpi.comnih.gov

Biosynthetic Gene Clusters (BGCs): In many plants, the genes for a specific metabolic pathway are physically located next to each other on a chromosome in a formation known as a biosynthetic gene cluster (BGC). researchgate.netuea.ac.uk This co-localization facilitates the co-regulation and inheritance of the entire pathway. Researchers use computational tools to scan genome sequences for these clusters, which typically contain core enzymes like terpene synthases and tailoring enzymes like CYP450s. researchgate.netmdpi.com The identification of terpene-related BGCs in various plant species provides a roadmap for discovering the complete set of genes for this compound biosynthesis. researchgate.netasm.org

| Genomic Technique | Application in this compound Research | Key Findings |

| RNA-Sequencing (Transcriptomics) | Identifies genes actively expressed in alkaloid-producing tissues of Aconitum species. mdpi.comnih.gov | Upregulation of genes for diterpene synthases (CDPS, KS) and cytochrome P450s in root tissues. mdpi.com |

| Genome Mining | Scans the plant genome to identify biosynthetic gene clusters (BGCs). researchgate.net | Reveals co-localization of genes for terpene synthases and modifying enzymes, suggesting coordinated function. mdpi.com |

| Co-expression Analysis | Identifies genes that have similar expression patterns to known pathway genes, suggesting they are part of the same pathway. nih.gov | Helps to pinpoint novel candidate genes, such as specific CYP450s or acyltransferases, involved in the later steps of biosynthesis. |

Metabolic Engineering Strategies for Enhanced this compound Production in Plant Cell Cultures or Microbial Systems

The natural production of this compound in Aconitum plants is often low and subject to environmental variability. Metabolic engineering offers a promising alternative for sustainable and high-yield production by transferring the biosynthetic pathway into more manageable systems like plant cell cultures or microorganisms. researchgate.netnih.gov

Potential metabolic engineering strategies include:

Heterologous Expression in Microbes: The entire biosynthetic pathway for this compound could be reconstituted in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This approach requires identifying all the necessary genes, optimizing their expression in the new host, and ensuring an adequate supply of the initial precursor, GGPP. nih.gov Challenges include the proper functioning of plant-derived enzymes, particularly membrane-bound CYP450s, in a microbial environment. nih.govnih.gov

Enhancement in Plant Cell Cultures: Instead of using a different organism, the productivity of Aconitum plant cell cultures could be enhanced. This can be achieved by overexpressing rate-limiting enzymes in the pathway or by manipulating regulatory genes (e.g., transcription factors) that control the expression of the entire BGC. pnas.orgnih.gov

Increasing Precursor Supply: A common bottleneck in producing terpenoid-based compounds is the limited availability of the GGPP precursor. nih.gov Engineering strategies can focus on upregulating the MVA or MEP pathways to channel more metabolic flux towards this compound production. frontiersin.org

Eliminating Competing Pathways: Metabolic flux can be diverted away from this compound into other secondary metabolic pathways. Genetic techniques can be used to downregulate or knock out the genes of these competing pathways, thereby increasing the pool of precursors available for this compound synthesis. nih.gov

Comparative Biogenetic Studies of this compound with Related Diterpenoid Alkaloids

The Aconitum genus produces a vast diversity of diterpenoid alkaloids (DAs), which are classified based on their carbon skeletons into C18, C19, and C20 types. thieme-connect.comnih.gov this compound is a C19-DA. Comparative studies of the biogenesis of these related alkaloids provide insight into the evolutionary and enzymatic mechanisms that generate this chemical diversity.

C20-Diterpenoid Alkaloids as Precursors: It is widely believed that C20-DAs, such as atisine (B3415921) and denudatine, are the biosynthetic precursors to the C19-DAs. researchgate.netnih.govresearchgate.net The transformation from a C20 to a C19 skeleton involves a complex skeletal rearrangement and the loss of a carbon atom, likely from the C-8 position. researchgate.netthieme-connect.com

Role of Diterpene Synthases: The initial structural diversity is generated by the class I diterpene synthases (KSLs). Different KSL enzymes can convert the common intermediate, CPP, into different foundational skeletons like ent-kaurene (B36324) or ent-atisane, which then lead to different families of alkaloids. nih.gov For example, atisine (a C20-DA) is derived from an ent-atisane skeleton. mdpi.com

Divergence through Tailoring Enzymes: Following the formation of the core skeletons, the vast structural differences between alkaloids like this compound and other DAs arise from the activity of tailoring enzymes. nih.gov Different species and even different tissues within the same plant express unique sets of CYP450s, acyltransferases, and other modifying enzymes. These enzymes create distinct patterns of hydroxylation, methylation, and esterification, leading to the wide array of diterpenoid alkaloids observed in nature. dntb.gov.ua For example, the aconitine-type skeleton of this compound is heavily oxygenated, a feature imparted by a cascade of CYP450-catalyzed reactions that differ from those in the biosynthesis of simpler C20-DAs. nih.govacs.org

| Alkaloid Type | Carbon Skeleton | Putative Precursor | Key Biogenetic Feature | Example |

| C20-Diterpenoid Alkaloid | Atisane, Hetisine, etc. | GGPP | Direct formation of a 20-carbon alkaloid skeleton. nih.gov | Atisine |

| C19-Diterpenoid Alkaloid | Aconitane, Lycoctonine | C20-Diterpenoid Alkaloid | Skeletal rearrangement from a C20 precursor with loss of one carbon. researchgate.net | This compound , Aconitine (B1665448) |

| C18-Diterpenoid Alkaloid | Lappaconitine (B608462), etc. | C19-Diterpenoid Alkaloid | Further skeletal modification and loss of another carbon atom from a C19 precursor. thieme-connect.com | Lappaconitine |

Chemical Synthesis and Derivatization Research of Finaconitine

Strategies for Total Synthesis of Finaconitine Analogues and Stereoisomers

The total synthesis of this compound itself has not been reported, but the synthesis of closely related C19-diterpenoid alkaloids provides a roadmap for accessing this compound analogues and stereoisomers. These strategies often involve the convergent assembly of complex fragments and the stereocontrolled construction of the polycyclic core.

A key challenge in the synthesis of aconitine-type alkaloids is the construction of the highly bridged and congested cage-like structure. Synthetic approaches have focused on the efficient assembly of the A, B, C, D, E, and F rings. For instance, in the synthesis of other diterpenoid alkaloids, intramolecular Diels-Alder reactions have been employed to construct the bicyclo[2.2.2]octane core, which is a common feature in this family of molecules. Another powerful strategy involves the use of radical cyclizations to form key carbon-carbon bonds and build the intricate ring systems.

The stereochemical complexity of this compound, with its numerous chiral centers, requires highly stereoselective reactions. Asymmetric synthesis methodologies, such as substrate-controlled and catalyst-controlled reactions, are crucial for establishing the correct relative and absolute stereochemistry of the molecule. The synthesis of different stereoisomers can be achieved by employing enantiomeric starting materials or by altering the sequence of stereocenter-forming reactions. This allows for the exploration of how the three-dimensional arrangement of atoms influences biological activity.

A notable strategy applicable to the synthesis of this compound analogues involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. This approach allows for greater flexibility and efficiency, as the individual fragments can be optimized independently. For example, the A-ring and the C/D/E/F-ring systems could be synthesized in parallel and then joined through a carefully planned coupling reaction.

Key Synthetic Strategies for Diterpenoid Alkaloid Cores:

| Strategy | Description | Key Reactions |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. | Cross-coupling reactions, aldol (B89426) additions, Michael additions. |

| Intramolecular Cycloadditions | Formation of cyclic structures from a single precursor molecule. | Diels-Alder reactions, [3+2] cycloadditions. |

| Radical Cyclizations | Formation of rings via radical intermediates. | Tin-mediated cyclizations, photoredox-catalyzed cyclizations. |

| Asymmetric Catalysis | Enantioselective formation of stereocenters using chiral catalysts. | Asymmetric hydrogenation, asymmetric epoxidation, asymmetric aldol reactions. |

Semi-synthetic Routes to this compound Derivatives from Precursor Alkaloids

Given the complexity of the total synthesis of diterpenoid alkaloids, semi-synthesis, starting from naturally abundant precursor alkaloids, represents a more practical approach for generating a diverse range of derivatives. Aconitine (B1665448), which shares a similar core structure with this compound, is a readily available starting material for such modifications.

Semi-synthetic strategies typically involve the selective modification of the functional groups present on the alkaloid scaffold. For instance, the hydroxyl and ester groups on the aconitine core can be selectively acylated, alkylated, or hydrolyzed to produce a variety of derivatives. These modifications can significantly alter the lipophilicity, steric profile, and hydrogen-bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

One area of focus has been the synthesis of "lipo-alkaloids," where long-chain fatty acids are esterified to the alkaloid core. researchgate.netthieme-connect.com This modification has been shown to influence the pharmacological properties of the parent alkaloid. researchgate.net Similar strategies could be applied to this compound, if it were available in sufficient quantities from natural sources, or to closely related alkaloids to generate this compound-like derivatives. The choice of the acylating agent allows for the introduction of a wide range of substituents, from simple acetyl groups to more complex moieties containing reporter groups or reactive functionalities.

The nitrogen atom within the ring system also presents a site for modification. While typically a tertiary amine, derivatization at this position is less common but could potentially be achieved through N-oxidation followed by rearrangement or by selective N-dealkylation and subsequent re-alkylation.

Examples of Semi-synthetic Modifications of Aconitine:

| Modification Site | Reaction Type | Reagents | Resulting Derivative Class |

| C8-hydroxyl | Esterification | Acyl chlorides, anhydrides | C8-esters |

| C14-hydroxyl | Selective acylation | Activated esters, acyl halides | C14-esters |

| N-ethyl group | N-dealkylation | Von Braun reaction (CNBr) | N-deethyl analogues |

| Aromatic ring (if present) | Electrophilic substitution | Nitrating agents, halogenating agents | Substituted aromatic derivatives |

Modification of this compound Structure for Probing Molecular Interactions

The systematic modification of the this compound structure is essential for understanding its structure-activity relationships (SAR) and for identifying the key molecular features responsible for its biological activity. By synthesizing and evaluating a series of analogues with specific structural changes, researchers can map the binding pocket of its biological target and design more potent and selective compounds.

Key areas for structural modification include the substituents on the various rings of the hexacyclic core. For example, the nature of the ester groups at different positions can be varied to probe the importance of their size, shape, and electronic properties. The hydroxyl groups can be converted to ethers or esters to investigate the role of hydrogen bonding.

The introduction of reporter groups, such as fluorescent tags or photoaffinity labels, at specific positions on the this compound scaffold can be a powerful tool for studying its molecular interactions. These modified probes can be used to visualize the localization of the compound within cells, to identify its binding partners, and to characterize the binding site at a molecular level.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used in conjunction with synthetic efforts to guide the design of new analogues. By building a model of the this compound-target complex, researchers can predict which modifications are likely to enhance binding affinity and selectivity.

Key Structural Features for Modification and SAR Studies:

| Structural Feature | Potential Modifications | Information Gained |

| Ester Side Chains | Variation of acyl groups (length, branching, aromaticity) | Role of steric bulk and lipophilicity in binding. |

| Hydroxyl Groups | Conversion to ethers, esters, or removal | Importance of hydrogen bonding interactions. |

| Nitrogen Atom | N-oxide formation, quaternization | Influence of the basicity and steric environment of the nitrogen. |

| Polycyclic Core | Introduction of unsaturation, ring size modification | Conformational requirements for binding. |

Novel Synthetic Methodologies Applicable to Complex Diterpenoid Alkaloid Scaffolds

The pursuit of the total synthesis of complex diterpenoid alkaloids like this compound has been a driving force for the development of new synthetic methodologies. The challenges posed by these intricate structures have inspired chemists to devise innovative solutions for the construction of polycyclic systems and the stereocontrolled installation of functional groups.

One area of significant advancement is the development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions can rapidly build molecular complexity from simple starting materials, leading to more efficient and elegant syntheses. For example, a carefully designed cascade reaction could potentially form two or three of the rings of the this compound core in a single step.

C-H activation chemistry has emerged as a powerful tool for the direct functionalization of unactivated carbon-hydrogen bonds. This methodology allows for the introduction of new functional groups at positions that would be difficult to access using traditional synthetic methods. The application of C-H activation to the synthesis of diterpenoid alkaloids could streamline the construction of the highly substituted carbon framework.

The development of novel cycloaddition reactions has also been instrumental in the synthesis of complex natural products. For instance, higher-order cycloadditions, such as [4+3] and [6+4] cycloadditions, can be used to construct seven- and ten-membered rings, which are present in some classes of diterpenoid alkaloids.

Furthermore, the use of organocatalysis has provided new avenues for the asymmetric synthesis of complex molecules. Chiral organic molecules can be used to catalyze a wide range of transformations with high enantioselectivity, offering an alternative to traditional metal-based catalysts.

These novel synthetic methodologies not only enable the total synthesis of complex natural products like this compound but also provide the tools for the efficient construction of a wide range of analogues and derivatives for biological evaluation.

Molecular and Cellular Mechanisms of Action of Finaconitine

Investigation of Finaconitine Interactions with Specific Molecular Targets

Detailed studies focusing on this compound's direct interactions with specific molecular targets are scarce. General approaches to investigate such interactions are well-established in pharmacology and biochemistry.

Cellular Responses to this compound Exposure in Non-Human Cell Lines

The effects of this compound on cellular processes like proliferation and viability are not extensively documented in the provided literature.

Impact on Cellular Proliferation and Viability in Research ModelsStudies investigating cellular proliferation and viability typically use assays like MTT, WST-1, or cell counting to assess cell growth and survivaldata.govnih.govnih.govnih.govnih.gov. Aconitum species, from which this compound is derived, are known for their toxicityresearchgate.netnih.gov, which implies potential effects on cell viability. This compound itself has been noted for its antifeedant activitymdpi.com. However, specific quantitative data or detailed findings on this compound's impact on the proliferation and viability of non-human cell lines are not provided in the current search results, with literature indicating a need for further investigation into its mechanismsresearchgate.netmdpi.com.

List of Compounds Mentioned:

this compound

Aconitine (B1665448) (AC)

N-dacetyllappaconitine

Ranaconitine

Isolappaconitine

N-acetylsepaconitine

8-O-ethylaconosine

Anisodamine

Anisodine

Scopolamine

Atropine

Ebselen

Methotrexate

Leptin

Fibronectin 1 (FN1)

Angiotensin II (Ang II)

EGF receptor (EGFR)

MMP7 (Matrix metallopeptidase 7)

Bcl-2

p38 MAPK

p44-42 mitogen-activated protein kinase

Calcinuerin

NFAT

Tacrolimus

FGF-2 (Fibroblast growth factor 2)

FGFR1-4 (FGF receptors)

AKT

mTOR

NF-κB

PI3K

CDKN1A

SEMA3E

GADD45B

GADD45A

TOP2A

KIF20A

CCNB2

CCNB1

IL-1

TNF-α

NO

IL-Iβ

IL-6

IL-10

IL-12

IL-36α

IL-36β

IL-36γ

IL-36R (IL-36 receptor)

IL-1RAcP (IL-1 receptor accessory protein)

IL-36Ra (IL-36 receptor antagonist)

Nicotine

Nicotinic acetylcholine (B1216132) receptors (nAChRs)

CaV2.1 channel

Piezo1

KCa3.1 (Gárdos channel)

TRAM34

Senicapoc

ω-agatoxin TK

GsMTx-4

Yuanhuacine (YC)

ACC (Acetyl-CoA carboxylase)

PKCα (Protein kinase C alpha)

Rac1 (Ras-related C3 botulinum toxin substrate 1)

F-actin (Filamentous actin)

Ceramide

HDL2

HDL3

LDL

PPARs (Peroxisome proliferator-activated receptors)

Induction of Apoptotic or Autophagic Pathways by this compound

Direct research specifically detailing this compound's role in inducing apoptosis or autophagy is limited in the provided literature. However, studies on closely related alkaloids from Aconitum species, such as aconitine and lappaconitine, suggest potential mechanisms.

Lappaconitine has been shown to inhibit proliferation and induce apoptosis in human colon cancer HCT-116 and liver cancer HepG2 cells. This effect is proposed to occur via mitochondrial and MAPK pathways, involving an increase in pro-apoptotic markers such as Bax, cleaved-PARP, and cleaved-caspase-3/7/9, alongside a decrease in the anti-apoptotic protein Bcl-2 researchgate.netnih.govrsc.org. Aconitine has also been observed to induce apoptosis and promote autophagy in cardiomyocytes, potentially through the ROS-activated P38/MAPK/Nrf2 pathway researchgate.net. While these findings are for related compounds, they indicate that diterpenoid alkaloids from Aconitum may modulate cell death pathways. This compound itself has been listed in one study in relation to apoptosis induction dss.go.th.

| Compound | Effect on Apoptosis/Autophagy | Molecular Markers/Pathways Involved | Reference |

| Lappaconitine | Induces Apoptosis | Increased Bax, cleaved-PARP, cleaved-caspase-3/7/9; Inhibited Bcl-2; Mitochondrial and MAPK pathways | researchgate.netnih.govrsc.org |

| Aconitine | Induces Apoptosis & Autophagy | ROS-activated P38/MAPK/Nrf2 pathway | researchgate.net |

| This compound | Mentioned for Apoptosis Induction | (Specific mechanisms not detailed) | dss.go.th |

Alterations in Gene Expression Profiles in Response to this compound

Specific investigations into how this compound alters the gene expression profiles of host cells are not extensively detailed in the provided search results. However, transcriptomic analysis has been employed in studies concerning Aconitum species to identify genes involved in the biosynthesis of these alkaloids. For instance, transcriptome sequencing of Aconitum plants has identified approximately 55 genes related to the biosynthesis of aconitine, mesaconitine, and hypaconitine, with these genes showing differential expression between roots and flowers researchgate.net. Direct evidence of this compound's impact on host cell gene expression, such as the modulation of inflammatory or metabolic genes, is not present in the reviewed literature.

| Compound Class | Gene Category | Number of Genes Identified | Reference |

| Aconitine | Biosynthesis genes | 55 | researchgate.net |

| (Mesaconitine, Hypaconitine) | (related to diterpenoid, alkaloid biosynthesis) |

Influence of this compound on Cellular Metabolism

The influence of this compound on cellular metabolism is an area that lacks specific, detailed findings within the provided search results. General studies on cellular metabolism discuss fundamental processes such as glycolysis, oxidative phosphorylation (OXPHOS), and the role of mitochondria in energy production nih.govviolapharm.comnih.govabcam.comlumenlearning.commonash.edu. For example, research on the flavonoid fisetin showed it could upregulate the OXPHOS pathway and restore impaired oxygen consumption rates in macrophages mdpi.com. However, no direct studies were found that elucidated the specific metabolic pathways or cellular energy dynamics affected by this compound.

Computational Approaches to this compound Mechanism Prediction

Computational methods, such as molecular docking and molecular dynamics simulations, are crucial for predicting how compounds like this compound interact with biological targets and understanding their dynamic behavior.

Molecular Docking Simulations for this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein, thereby identifying potential binding sites and estimating binding affinity ijpras.comutdallas.eduresearchgate.net. This process involves simulating the interaction between the small molecule and the protein's active site, considering factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces ijpras.comresearchgate.net. Tools like AutoDock4 and AutoDock Vina are commonly employed for these simulations researchgate.net. While molecular docking has been widely applied to identify potential drug candidates and understand their mechanisms of action against various protein targets involved in cellular processes ijpras.comutdallas.eduherbmedpharmacol.com, specific molecular docking studies focused on this compound to predict its protein targets and binding interactions were not found in the provided literature.

Molecular Dynamics Simulations to Elucidate this compound Binding Stability

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of biomolecules, capturing conformational changes and interactions over time ucsf.edumeilerlab.orgnih.gov. These simulations are essential for understanding how a ligand's binding to a protein evolves and for assessing the stability of such complexes ucsf.edumeilerlab.orgnih.gov. MD simulations can reveal flexibility in protein structures and how these dynamics influence function nih.govbiorxiv.orgnih.gov. Although MD simulations are a powerful tool for studying ligand-protein interactions and binding stability, specific studies employing MD simulations to elucidate the binding stability of this compound with its potential targets were not identified in the reviewed search results.

Structure Activity Relationship Sar Studies of Finaconitine and Its Analogues

Systematic Structural Modifications of Finaconitine and Resulting Biological Activity Changes

While specific studies detailing systematic structural modifications of this compound itself are not extensively detailed in the provided literature, general trends observed in related diterpenoid alkaloids offer insights into how structural alterations might influence biological activity. For instance, SAR studies on lappaconitine (B608462) (LA) analogues have indicated that the presence and state of the nitrogen atom within ring A, specifically a tertiary amine, are critical for analgesic activity nih.govrsc.org.

Table 1: Antifeedant Activity of this compound and Related Diterpenoid Alkaloids Against Spodoptera exigua

| Compound Name | EC₅₀ (μg cm⁻²) | Reference(s) |

| This compound | < 2 | nih.govrsc.orgmdpi.com |

| N-acetylsepaconitine | < 2 | nih.govrsc.org |

| N-deacetyl lappaconitine | < 2 | nih.govrsc.org |

| Acosepticine | 8–21 | nih.govrsc.org |

| Lappaconidine | 8–21 | nih.govrsc.org |

| Leucostonine | 8–21 | nih.govrsc.org |

The data presented in Table 1 illustrates that modifications or variations in the core diterpenoid alkaloid structure, such as those found in N-acetylsepaconitine and N-deacetyl lappaconitine, can retain or exhibit similar levels of antifeedant activity as this compound. Conversely, compounds like acosepticine, lappaconidine, and leucostonine show reduced potency, indicating that specific structural elements present in this compound are crucial for its high efficacy.

Identification of Pharmacophore Features Critical for this compound’s Activities

A pharmacophore is defined as an ensemble of steric and electronic features necessary for optimal molecular interactions with a biological target, thereby triggering or blocking a biological response wikipedia.org. For this compound, while a definitive pharmacophore model for its antifeedant activity has not been explicitly published, its structural characteristics provide clues to potential key features. The presence of the anthranoyl moiety at the C-18 position is repeatedly highlighted as being critical for its potent antifeedant activity nih.govrsc.orgmdpi.com. This suggests that the specific arrangement and electronic properties of this group, possibly involving hydrogen bonding or specific hydrophobic interactions within an insect target receptor, are essential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes mathematical correlations between the chemical structure of compounds and their biological activities nih.govnih.govtaylorfrancis.com. This methodology is invaluable for predicting the activity of new compounds and guiding the design of more potent analogues. Studies have explored QSAR modeling for lappaconitine analogues to identify potential analgesic agents researchgate.net.

The application of QSAR to this compound and its derivatives would involve identifying relevant molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) that correlate with its antifeedant or other biological activities. By developing predictive models, researchers could then computationally screen or design novel this compound-like structures with enhanced efficacy or altered activity profiles. Although specific QSAR models for this compound are not detailed here, the general success of QSAR in understanding the activity of related natural products suggests its potential utility in this area.

Influence of Stereochemistry on this compound’s Molecular Interactions

Diterpenoid alkaloids, including this compound, are characterized by complex polycyclic structures featuring multiple stereocenters researchgate.net. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity, profoundly influencing how a molecule interacts with its biological targets longdom.orgsolubilityofthings.comnih.govuou.ac.in. Enantiomers or diastereomers of a compound can exhibit significantly different potencies, selectivities, and even entirely different biological effects due to variations in their binding affinity to receptors or enzymes longdom.orgnih.govresearchgate.net.

Biological Activities of Finaconitine in Preclinical Research Models Excluding Clinical Human Data

Antifeedant Activities of Finaconitine in Insect Models

Diterpenoid alkaloids, including this compound, have demonstrated significant antifeedant properties in insect models, suggesting their potential as natural pesticides. Studies have evaluated the efficacy of various diterpenoid alkaloids against common agricultural pests. This compound (compound 84) was identified as having potent antifeedant activity, with an effective concentration for 50% feeding reduction (EC50) of less than 2 mg/cm² when tested against Spodoptera exigua mdpi.com. This places this compound among compounds with notable deterrent effects on insect feeding, following closely behind even more potent alkaloids such as anthranoyllycoctonine (B54) (81) and avadharidine (82), which exhibited EC50 values less than 1 mg/cm² mdpi.com. Other related alkaloids like N-acetylsepaconitine (83) and N-deacetylappaconitine (85) also showed EC50 values below 2 mg/cm² mdpi.com. Chasmanthinine (97) demonstrated particularly high antifeedant activity with an EC50 of 0.07 mg/cm² against S. exigua mdpi.com. These findings highlight the potential of diterpenoid alkaloids as a source for developing new, environmentally friendly pest control agents mdpi.comresearchgate.netwikipedia.org.

Metabolism and Pharmacokinetic Research of Finaconitine in Non Human Systems

Metabolic Stability of Finaconitine in in vitro Liver Microsome Systems (Non-Human)

Studies investigating the metabolic stability of this compound in in vitro liver microsome systems, particularly from non-human sources, are foundational for predicting its in vivo clearance and half-life. While specific quantitative data on this compound's half-life in non-human liver microsomes were not explicitly detailed in the provided search results, the general context of aconitine-type alkaloids suggests that liver microsomes are a primary site for their metabolism. Research on related compounds, such as lappaconitine (B608462), has utilized rat liver microsomes to assess metabolic stability and identify metabolites researchgate.netresearchgate.net. This approach is standard for evaluating how quickly a compound is broken down by liver enzymes in preclinical studies.

Identification and Characterization of this compound Metabolites in Animal Models

The identification and characterization of this compound metabolites in animal models are essential for understanding its biotransformation pathways and the potential activity or toxicity of its breakdown products. Studies have identified this compound as one of several alkaloids present in Aconitum species extracts researchgate.netresearchgate.netresearchgate.net. While the specific metabolites of this compound itself have not been extensively detailed in the provided snippets, general metabolomic studies on related Aconitum alkaloids, such as lappaconitine, have employed techniques like ultra-high-performance liquid chromatography–quadrupole/time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) to identify various compounds in biological matrices researchgate.netresearchgate.net. This suggests that similar analytical methods would be applied to elucidate this compound's metabolic profile in animal models.

Enzymatic Pathways Involved in this compound Biotransformation (e.g., Cytochrome P450, Flavine-containing Monooxygenases)

The biotransformation of alkaloids like this compound is typically mediated by major drug-metabolizing enzyme families, primarily cytochrome P450 (CYP) enzymes and flavine-containing monooxygenases (FMOs). While direct evidence linking specific CYP or FMO isoforms to this compound metabolism was not found in the provided results, research on other aconitine-type diterpenoid alkaloids (DAs) indicates that these enzymes play a significant role in their metabolism researchgate.net. For instance, studies on related compounds often explore their interaction with CYP enzymes to understand metabolic clearance and potential drug-drug interactions. The structural complexity of this compound suggests it would likely undergo oxidative metabolism by these enzyme systems.

Interspecies Variability in this compound Metabolism (Non-Human)

Understanding interspecies variability in this compound metabolism is critical for extrapolating preclinical data to potential human outcomes. Different animal species possess distinct profiles of drug-metabolizing enzymes, leading to variations in metabolic rates and metabolite patterns. While specific comparative studies on this compound across multiple non-human species were not detailed, research on other Aconitum alkaloids has shown species-dependent metabolic differences researchgate.net. For example, studies comparing metabolism in rat and human liver microsomes for lappaconitine highlight the importance of such investigations researchgate.net. It is reasonable to infer that this compound would also exhibit variability in its metabolic fate when processed by the enzyme systems of different animal models, such as rodents, dogs, or non-human primates.

Influence of this compound on Drug-Metabolizing Enzymes and Transporters (in vitro)

The potential for this compound to influence the activity of drug-metabolizing enzymes and transporters is a key area of pharmacokinetic research. Such interactions can lead to altered exposure of co-administered drugs, potentially causing toxicity or reduced efficacy. While direct in vitro studies detailing this compound's effects on specific CYP enzymes (e.g., CYP3A4, CYP2D6) or transporters (e.g., P-glycoprotein) were not found, its presence in complex plant extracts that undergo metabolic profiling suggests such investigations are relevant researchgate.netnih.gov. Studies on related alkaloids often assess their potential as inhibitors or inducers of these systems, which is a standard practice in drug development to predict pharmacokinetic interactions. For instance, metabolomic studies have identified this compound as a differential metabolite in mouse models, indicating its presence and potential biological impact within a complex biological system nih.govresearchgate.net.

Compound List:

this compound

Lappaconitine

Ranaconitine

8-O-acetylexcelsine

Sinomontanine H

Lappacontine

N-dacetyllappaconitine

Isolappaconitine

N-acetylsepaconitine

N-deacetyl lappaconitine

Acosepticine

Lappaconidine

Leucostonine

Hypaconitine

Mesaconitine

Talatisamine

Condelphine

Ginsenoside Rg1

Bellendine

Ephedroxane

Esmolol

GW 409544

alpha-Lipomycin

Methyl selenac

Myristoleic acid

Podocarpic acid

(10S)-Juvenile hormone III acid diol

3beta,21-Dihydroxy-4,4,14-trimethyl-5alpha-pregn-8-en-20-one

4-Coumarate

4-Hydroxy-6-methylpretetramide

6-Phospho-D-gluconate

Aminopentol

Blasticidin S

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose

Finetianine

Flavaconitine

Flindersiamine

Flindersine

Folidine

Folifidine

Folinine

Formylharappamine

Franchetine

Fumigaclavine

Fumitremorgin-B

Funtiphyllamine-A

Funtumafrine-C

Funtumine

Geibalanasine

Geijdimerine

Geissoschizine

Gephyrotoxin

Gitingensine

Glycarpine

Glycohaplopine

Edulisin I

N1,N5,N10-Tris-trans-p-coumaroylspermine

3-acetylaconitine

N-deacetylranaconitine

N-deacetylthis compound

Octadecadienol (ODO)

L-Ascorbyl dipalmitate (LADP)

Advanced Analytical and Bioanalytical Methodologies for Finaconitine Research

Development and Validation of Chromatographic Methods for Finaconitine Quantification in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, urine, or tissue samples, is critical for pharmacokinetic studies, drug metabolism investigations, and toxicological assessments. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with Mass Spectrometry (MS), are the predominant methods employed for this purpose. These hyphenated techniques offer high sensitivity, selectivity, and throughput, enabling the detection and quantification of this compound even at trace levels researchgate.netresearchgate.netal-makkipublisher.com.

The development of these methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial for removing interfering matrix components and concentrating the analyte, thereby minimizing matrix effects researchgate.netal-makkipublisher.comchromatographyonline.com. UHPLC, with its faster analysis times and improved resolution compared to traditional HPLC, is particularly advantageous for separating complex mixtures found in biological samples researchgate.net.

Method validation is a cornerstone of reliable quantification. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) al-makkipublisher.com. For instance, studies employing UHPLC-MS/MS for similar classes of compounds in biological matrices have reported excellent performance metrics.

Table 1: Representative Validation Parameters for LC-MS/MS or UPLC-MS/MS Methods in Biological Matrices

| Parameter | Representative Value (from related studies) | Notes |

| Limit of Detection (LOD) | < 0.7 fmol to 0.2 ng/mg | Highly dependent on the specific analyte and matrix. |

| Linearity (R²) | > 0.992 | Indicates a strong linear relationship between analyte concentration and detector response. |

| Accuracy (Relative Error) | < 20% | Measures how close the measured value is to the true value. |

| Precision (CV) | < 15% | Coefficient of Variation, measures the reproducibility of measurements. |

| Stability | < 15% (CV) | Assesses analyte stability during sample handling and storage. |

These parameters are rigorously assessed to ensure the method is fit for its intended purpose, providing reliable and reproducible results for this compound quantification in diverse biological samples nih.govmdpi.com.

Application of Mass Spectrometry-Based Metabolomics for this compound Pathway Elucidation

Mass spectrometry (MS)-based metabolomics plays a pivotal role in understanding the metabolic fate and biosynthetic pathways of compounds like this compound. Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system, providing insights into cellular processes and biochemical transformations thermofisher.commdpi.comfrontiersin.org.

For this compound, MS-based metabolomics can be applied to:

Identify metabolites: By analyzing biological samples exposed to this compound, researchers can detect and identify its transformation products or related endogenous metabolites. High-resolution accurate mass (HRAM) MS and tandem MS (MS/MS) are crucial for determining elemental composition and elucidating fragmentation patterns, aiding in structural identification thermofisher.comcriver.comnih.gov.

Elucidate biosynthetic pathways: Understanding how this compound is synthesized within its producing organisms (e.g., Aconitum species) involves identifying precursor molecules and the enzymes responsible for their conversion. Techniques like LC-MS/MS are instrumental in profiling these pathways researchgate.netresearchgate.net. Computational metabolomics, integrating machine learning and network analysis, further enhances the ability to annotate metabolites and predict pathways nih.gov.

Pathway mapping: By combining metabolomic data with genomic or transcriptomic information (multi-omics approaches), researchers can build a more complete picture of the metabolic network involved in this compound biosynthesis or metabolism researchgate.net.

The application of MS in metabolomics relies on sensitive detection capabilities, often reaching femtomolar to attomolar ranges, and the ability to analyze hundreds of compounds simultaneously in a single run thermofisher.com. Techniques such as Selected Reaction Monitoring (SRM) are optimized for the targeted quantification of specific metabolites, including this compound and its related compounds, within complex metabolic profiles thermofisher.com.

High-Throughput Screening (HTS) Assays for this compound and its Analogues

High-Throughput Screening (HTS) is a powerful methodology used in drug discovery and natural product research to rapidly test large numbers of compounds for specific biological activities enamine.netncsu.edu. For this compound and its analogues, HTS assays can be designed to identify compounds with desired pharmacological effects or to explore structure-activity relationships (SAR).

The development of HTS assays for this compound would typically involve:

Assay Design and Validation: Creating a robust, reproducible, and sensitive assay that can reliably detect the target activity. This could involve biochemical assays (e.g., enzyme inhibition), cell-based assays, or biophysical methods enamine.net.

Library Screening: Testing a diverse collection of compounds, including this compound itself, its known analogues, or synthetic libraries, against the validated assay enamine.netncsu.edu.

Hit Identification and Confirmation: Identifying compounds that show significant activity (hits) and then re-testing them to confirm their efficacy and rule out false positives, such as Pan-Assay Interference Compounds (PAINS) ncsu.edu.

Research has indicated that this compound and related diterpenoid alkaloids exhibit various bioactivities, including antifeedant effects against certain insects rsc.orgmdpi.com. For instance, this compound has demonstrated antifeedant activity with an EC50 value below 2 mg/cm², highlighting its potential for further investigation as a natural pesticide or lead compound rsc.orgmdpi.com.

Future Research Directions and Translational Perspectives for Finaconitine Studies

Addressing Research Gaps in Finaconitine’s Molecular Pharmacology

The diterpenoid alkaloids, including this compound, are characterized by a high degree of structural diversity mdpi.comrsc.org. This structural complexity is intrinsically linked to their varied biological activities, yet a comprehensive understanding of this compound's precise molecular pharmacology remains an area ripe for exploration. Current research has identified this compound exhibiting antifeedant effects against certain insect species, such as Spodoptera exigua mdpi.comrsc.orgresearchgate.net. However, the specific molecular targets, signaling pathways, and mechanisms through which this compound exerts these effects are not yet fully elucidated.

Key research gaps include:

Detailed Structure-Activity Relationships (SAR): While this compound shows antifeedant activity, detailed SAR studies are needed to understand how specific structural features contribute to this activity and to identify critical pharmacophores.

Molecular Targets in Insects: Identifying the precise receptors, enzymes, or ion channels in insect systems that this compound interacts with is crucial for understanding its mode of action as an antifeedant.

Off-Target Effects and Broader Pharmacological Profiling: A thorough investigation into this compound's interactions with mammalian biological systems at a molecular level is necessary to assess its potential therapeutic applications and to identify any unintended molecular consequences, beyond the scope of safety profiles.

Addressing these gaps will provide a foundational understanding necessary for rational design and development of this compound-based agents.

Exploration of Novel Biological Activities and Targets for this compound

Beyond its established antifeedant properties, this compound and other diterpenoid alkaloids possess a broad spectrum of bioactivities, including analgesic, antiarrhythmic, anti-inflammatory, and anti-tumor effects rsc.org. This suggests that this compound may possess a wider range of biological activities that have yet to be fully explored. Future research should focus on systematically screening this compound against diverse biological assays to uncover novel therapeutic potentials.

Potential avenues for exploration include:

Broader Bioactivity Screening: Testing this compound in assays relevant to inflammation, pain modulation, neuroprotection, and cytotoxic effects against various cancer cell lines could reveal new therapeutic leads.

Identification of Novel Molecular Targets: Employing advanced biochemical and genetic screening techniques, such as affinity chromatography, target-based screening, or CRISPR-based screens, could identify new molecular targets for this compound across different biological systems.

Synergistic Effects: Investigating potential synergistic effects of this compound when combined with other known bioactive compounds could lead to enhanced efficacy or novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Finaconitine in complex biological matrices?

- Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for specificity and sensitivity. Validate protocols using spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) to account for matrix effects. Include internal standards (e.g., isotopically labeled analogs) to correct for ionization variability .

- Key Data Considerations:

- Limit of detection (LOD): ≤0.1 ng/mL.

- Recovery rates: 85–115% across triplicate runs.

- Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation.

Q. How can researchers design experiments to elucidate this compound’s primary mechanism of action in neurological systems?

- Methodological Answer: Combine in vitro electrophysiological assays (e.g., patch-clamp studies on neuronal sodium channels) with in vivo behavioral models (e.g., rodent neuropathic pain assays). Use dose-response curves to establish EC₅₀ values and compare against known modulators (e.g., veratridine). Ensure blinding and randomization to minimize bias .

- Common Pitfalls:

- Overlooking off-target effects: Include negative controls (e.g., channel blockers).

- Confounding factors: Standardize animal housing conditions to reduce stress-induced variability.

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships across species?

- Methodological Answer: Conduct a systematic interspecies meta-analysis with allometric scaling to adjust for metabolic rate differences. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Prioritize studies reporting absolute bioavailability and tissue distribution data .

- Data Contradiction Resolution Framework:

| Discrepancy Source | Resolution Strategy |

|---|---|

| Species-specific metabolism | Compare CYP450 isoform expression profiles. |

| Variable protein binding | Measure free vs. total drug concentrations using equilibrium dialysis. |

Q. What strategies optimize this compound’s stability in long-term storage for reproducible experimental outcomes?

- Methodological Answer: Test degradation kinetics under controlled conditions (temperature, humidity, light). Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life. Lyophilization with cryoprotectants (e.g., trehalose) is recommended for aqueous solutions. Document batch-specific stability in supplemental materials .

- Critical Parameters:

- pH range: 4.5–6.5 for maximal stability.

- Oxidation susceptibility: Add antioxidants (e.g., ascorbic acid) if >5% degradation occurs in O₂-rich environments.

Q. How can novel bioactivity of this compound derivatives be systematically explored while minimizing resource waste?

- Methodological Answer: Adopt a tiered screening approach:

In silico docking studies to prioritize derivatives with favorable binding affinities.

In vitro high-throughput screening (HTS) against target panels (e.g., kinase inhibitors, GPCRs).

In vivo efficacy testing only for compounds meeting predefined activity thresholds (e.g., IC₅₀ < 1 μM).

- Validation Metrics:

- False-positive rate: ≤5% in HTS via counter-screening assays.

- Structural diversity: ≥80% of derivatives should occupy distinct chemical space (confirmed by principal component analysis).

Data Interpretation and Reporting

Q. What statistical methods are appropriate for reconciling variability in this compound’s reported toxicity thresholds?

- Methodological Answer: Apply Bayesian hierarchical modeling to aggregate toxicity data across studies, accounting for experimental design heterogeneity (e.g., dosing regimens, endpoint definitions). Report 95% credible intervals rather than single-point estimates. Use funnel plots to assess publication bias .

- Reporting Standards:

- Raw data accessibility: Deposit in repositories like Figshare or Zenodo.

- Conflict of interest: Disclose funding sources influencing toxicity thresholds.

Q. How to validate this compound’s purported dual agonism at α2-adrenergic and μ-opioid receptors without conflating signaling pathways?

- Methodological Answer: Use CRISPR-edited cell lines lacking either receptor to isolate contributions. Employ pathway-specific inhibitors (e.g., pertussis toxin for Gi-coupled receptors) in concentration-response assays. Cross-reference with in situ hybridization data to confirm receptor co-expression in target tissues .

Future Directions

Q. What unresolved questions warrant priority in this compound research?

- Critical Gaps:

- Long-term neuroadaptation effects: Chronic exposure studies (>6 months) in non-human primates.

- Epigenetic modulation: Genome-wide methylation profiling after sustained administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.